

A-420983 Binding Affinity to Lck: A Technical Overview

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Compound of Interest

Compound Name: A-420983

Cat. No.: B15579343

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This technical guide provides an in-depth analysis of the binding affinity of **A-420983**, a potent inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). The document details the quantitative binding data, comprehensive experimental methodologies for assessing binding affinity, and visual representations of the Lck signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

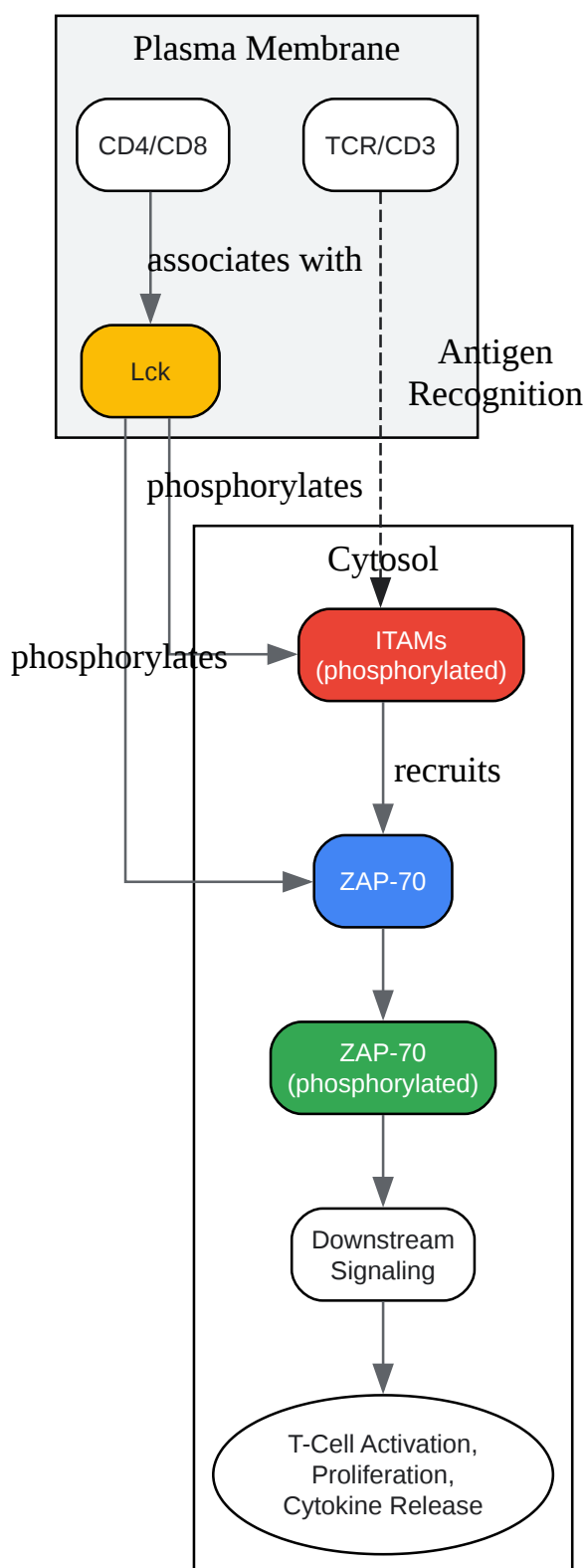
A-420983 has demonstrated potent inhibitory activity against Lck kinase. The following table summarizes the key quantitative data regarding its binding and functional inhibition.

Parameter	Value	Conditions	Source
IC50 (Kinase Activity)	0.04 μ M	Performed at a physiologic ATP concentration of 1 mM.	[1]
IC50 (T-Cell Function)	< 10 nM	Inhibition of antigen-stimulated cytokine production and T-cell proliferation.	[1]

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Lower IC50 values indicate greater potency.

Lck Signaling Pathway

Lck is a critical enzyme in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ -chains of the TCR complex. This phosphorylation event initiates a signaling cascade by recruiting and activating another kinase, ZAP-70. Activated ZAP-70 then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways that culminate in T-cell activation, proliferation, and cytokine production.



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Lck Signaling Pathway in T-Cell Activation.

Experimental Protocols

Determining the binding affinity of an inhibitor like **A-420983** to its target kinase, Lck, can be accomplished using various biochemical and biophysical assays. A common and robust method is the LanthaScreen® Eu Kinase Binding Assay, which is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

Principle of the LanthaScreen® Eu Kinase Binding Assay

This assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test compound that binds to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.

Detailed Methodology

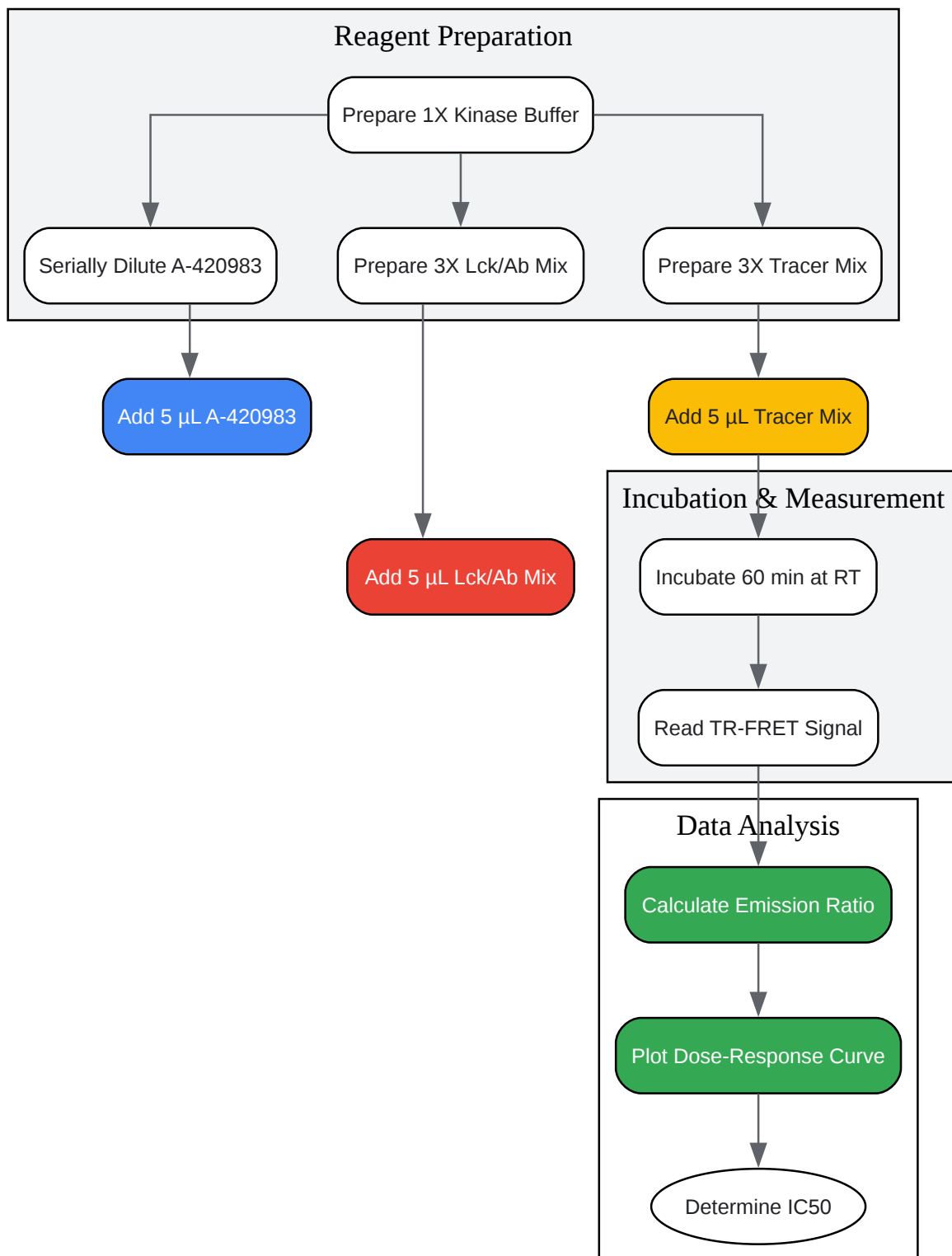
Materials:

- Lck enzyme (recombinant)
- LanthaScreen® Eu-anti-GST Antibody
- Kinase Tracer 236
- 5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **A-420983** (or other test compound)
- 384-well microplate
- Plate reader capable of TR-FRET measurements

Procedure:

- Reagent Preparation:

- Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled water.
- Prepare a serial dilution of **A-420983** in DMSO. A typical starting concentration is 1 mM.
- Further dilute the **A-420983** serial dilutions in 1X Kinase Buffer A to achieve the desired final concentrations for the assay.
- Prepare a 3X solution of Lck enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A.
- Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A.
- Assay Protocol (in a 384-well plate):
 - Add 5 µL of the serially diluted **A-420983** to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
 - Add 5 µL of the 3X Lck/Eu-anti-GST antibody mixture to all wells except the negative control.
 - Add 5 µL of the 3X Kinase Tracer 236 to all wells.
 - The final reaction volume will be 15 µL.
- Incubation and Measurement:
 - Incubate the plate at room temperature for 60 minutes, protected from light.
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the **A-420983** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



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Workflow for the LanthaScreen® Kinase Binding Assay.

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References

- 1. documents.thermofisher.com [documents.thermofisher.com]
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